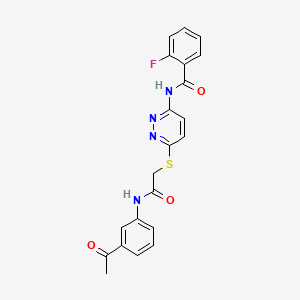

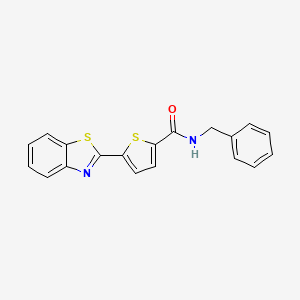

5-(1,3-benzothiazol-2-yl)-N-benzylthiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzothiazoles are heterocyclic compounds with a benzene ring fused to a thiazole ring. They are known for their diverse range of biological activities, including antimicrobial, antifungal, and anticancer properties .

Synthesis Analysis

Benzothiazoles can be synthesized through various methods. One common approach is the condensation of 2-aminothiophenols with aldehydes . Another method involves the use of Sonogashira cross-coupling reactions .Molecular Structure Analysis

The molecular structure of benzothiazoles consists of a benzene ring fused to a thiazole ring. The thiazole ring contains a sulfur atom and a nitrogen atom .Chemical Reactions Analysis

Benzothiazoles can undergo various chemical reactions. For instance, they can participate in Sonogashira cross-coupling reactions . They can also undergo reactions with different substituents to modify their properties .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazoles can vary depending on their specific structures and substituents. For example, some benzothiazoles exhibit fluorescence properties .Wissenschaftliche Forschungsanwendungen

- Researchers have synthesized benzothiazole derivatives with potential antitubercular activity . These compounds were tested in vitro and in vivo against Mycobacterium tuberculosis. The newly synthesized molecules exhibited better inhibition potency compared to standard reference drugs. Mechanism of resistance of anti-TB drugs was also explored in this context.

Antitubercular Activity

Wirkmechanismus

Target of Action

Benzothiazole derivatives have been reported to interact with various targets such asProthrombin and the Aryl hydrocarbon receptor . These targets play crucial roles in coagulation and regulation of gene expression, respectively .

Mode of Action

Benzothiazole derivatives have been known to exhibit antibacterial activity by inhibiting various enzymes such asdihydroorotase , DNA gyrase , and tyrosine kinase . These enzymes are involved in nucleotide synthesis, DNA replication, and signal transduction, respectively .

Biochemical Pathways

The inhibition of the aforementioned enzymes suggests that it may affect pathways related toDNA replication , nucleotide synthesis , and cellular signaling .

Pharmacokinetics

The pharmacokinetic properties of similar benzothiazole derivatives have been reported . These properties can significantly impact the bioavailability of the compound, influencing its therapeutic efficacy and potential side effects .

Result of Action

Given its potential inhibitory effects on various enzymes, it may lead to the disruption of essential cellular processes such as dna replication and signal transduction .

Safety and Hazards

Zukünftige Richtungen

Benzothiazoles continue to be a focus of research due to their wide range of biological activities. Future research may involve the synthesis of new benzothiazole derivatives, investigation of their biological activities, and exploration of their potential applications in medicine and other fields .

Eigenschaften

IUPAC Name |

5-(1,3-benzothiazol-2-yl)-N-benzylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2OS2/c22-18(20-12-13-6-2-1-3-7-13)16-10-11-17(23-16)19-21-14-8-4-5-9-15(14)24-19/h1-11H,12H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEHSGHNCHWZSOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC=C(S2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1,3-benzothiazol-2-yl)-N-benzylthiophene-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-Chlorophenyl)-2-[1-(1,5-dimethylpyrazole-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2833852.png)

![2-methyl-3-phenyl-8-(pyrrolidin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B2833856.png)

![N-(3-imidazol-1-ylpropyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2833857.png)

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]cyclohex-3-ene-1-carboxamide](/img/structure/B2833858.png)

![3-(2-methoxyethyl)-2-[(4-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2833862.png)